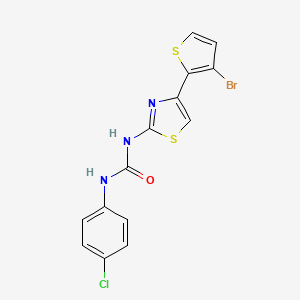

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3OS2/c15-10-5-6-21-12(10)11-7-22-14(18-11)19-13(20)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABTXPDYBHNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=CS3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for constructing thiazole rings. For Intermediate A, the reaction involves:

- α-Bromoketone precursor : 3-Bromo-2-thienyl carbonyl bromide.

- Thioamide : Thiourea or a substituted thioamide.

Reaction Scheme :

$$

\text{3-Bromo-2-thienyl carbonyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine} + \text{HBr}

$$

Optimization Parameters :

| Parameter | Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol vs. DMF | DMF improves solubility but may require higher temps |

| Temperature | 80–100°C | Higher temps accelerate cyclization |

| Stoichiometry | 1:1 molar ratio | Excess thiourea reduces side products |

Key Challenges :

- Regioselective bromination at the thiophene’s 3-position.

- Purification of the thiazole-amine due to polar byproducts.

Alternative Route: Suzuki-Miyaura Coupling

For late-stage functionalization, the 3-bromo-2-thienyl group can be introduced via cross-coupling:

- Synthesize 4-bromo-1,3-thiazol-2-amine.

- Perform Suzuki coupling with 2-thienylboronic acid.

- Brominate the thienyl group at the 3-position using NBS (N-bromosuccinimide).

Advantages :

- Enables modular synthesis for derivatives.

- Avoids harsh bromination conditions post-thiazole formation.

Synthesis of Intermediate B: 4-Chlorophenyl Isocyanate

Phosgenation of 4-Chloroaniline

Industrial-scale production typically employs phosgene:

$$

\text{4-Chloroaniline} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{4-Chlorophenyl isocyanate} + 2\text{HCl}

$$

Safety Considerations :

- Phosgene alternatives (e.g., triphosgene) reduce toxicity risks.

- In situ generation minimizes handling of gaseous phosgene.

Urea Bond Formation

Isocyanate-Amine Coupling

Intermediate A reacts with Intermediate B under mild conditions:

$$

\text{4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine} + \text{4-Chlorophenyl isocyanate} \xrightarrow{\text{THF, RT}} \text{Target Compound}

$$

Reaction Conditions :

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | Tetrahydrofuran | Balances solubility and reactivity |

| Catalyst | None required | Amine acts as base |

| Time | 12–24 hours | Ensures complete conversion |

Yield Optimization :

- Purity of intermediates : >95% purity for both intermediates minimizes side reactions.

- Stoichiometry : 1.1 equivalents of isocyanate ensures full amine consumption.

Carbodiimide-Mediated Urea Formation

An alternative employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

- Activate 4-chloroaniline with CDI to form imidazolide.

- React with Intermediate A.

Advantages :

- Avoids handling toxic isocyanates.

- Higher functional group tolerance.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

- Thiazole formation : Microreactors improve heat transfer during exothermic cyclization.

- Urea coupling : Precise stoichiometric control reduces waste.

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Chromatography : Reserved for analytical-scale batches (e.g., >99% purity for bioassays).

Analytical Validation

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its chemical properties and reactivity.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazole derivatives, while hydrolysis would produce amines and carbon dioxide.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea is its potential as an anticancer agent. Research has shown that compounds with thiazole and urea moieties exhibit promising cytotoxic effects against various cancer cell lines.

Case Study :

A study published in a peer-reviewed journal evaluated the compound's efficacy against breast cancer cells. The results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways involved in tumor growth .

Pesticide Development

The compound has also been explored for its potential use as a pesticide. Its structural features suggest that it may possess herbicidal or fungicidal properties.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Alternaria solani | 200 | 90 |

| Phytophthora infestans | 150 | 78 |

In laboratory tests, N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea showed significant inhibition of fungal growth, indicating its potential as a bioactive pesticide .

Polymer Synthesis

Another notable application is in the synthesis of novel polymers. The compound can act as a monomer or cross-linking agent in polymer chemistry due to its reactive urea group.

Case Study :

Research demonstrated that incorporating N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea into polyurethanes improved thermal stability and mechanical properties. The resulting materials exhibited enhanced durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogues:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | Notable Bioactivity |

|---|---|---|---|---|---|

| N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea (Target) | Thiazole-thienyl + urea | 3-Bromo-2-thienyl, 4-chlorophenyl | ~423.6* | 2 donors, 5 acceptors† | Not explicitly stated |

| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea | Thiazole + urea | 4-Methoxyphenyl, 4-bromophenyl | ~418.3 | 2 donors, 4 acceptors | Potent anti-inflammatory |

| N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | Thiazole + urea | 4-Methoxyphenyl, 5-nitrothiazole | ~294.3 | 2 donors, 5 acceptors | GSK-3β inhibition |

| 1-(4-Bromophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | Pyridine + urea | 4-Bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl | 394.6 | 2 donors, 5 acceptors | Not explicitly stated |

| 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | Thiourea + benzoyl | 4-Chlorophenyl, 2,4-dichlorobenzoyl | ~356.6 | 1 donor, 3 acceptors‡ | Antifungal, complexation agent |

*Estimated based on formula; †Acceptors include urea O, thiazole N, and thienyl S; ‡Thiourea S replaces urea O.

Key Observations:

Urea vs. Thiourea : Replacing urea with thiourea (as in ) reduces hydrogen-bond acceptor capacity (S vs. O), which may decrease solubility but improve membrane permeability .

Heterocyclic Diversity : Pyridine-based analogues () exhibit higher electronegativity due to trifluoromethyl groups, which could improve metabolic stability relative to the target compound's bromothienyl-thiazole system .

Physicochemical Properties

- Hydrogen-Bonding Capacity : With five acceptors, the target compound surpasses simpler thioureas () in polar interactions, which may improve target engagement but reduce blood-brain barrier permeability.

Biological Activity

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea, also known by its CAS number 339114-00-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : C14H9BrClN3OS2

- Molecular Weight : 414.728 g/mol

- CAS Number : 339114-00-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include thiazole and urea moieties. These functional groups are known to exhibit various pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing thiazole derivatives. For instance, compounds similar to N-(4-(3-bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea have shown significant antibacterial activity against various strains of bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Bacillus subtilis | 8 µg/mL |

These findings suggest that the thiazole ring enhances the antibacterial efficacy of the urea derivatives .

Anticancer Potential

Research indicates that thiazole-based compounds possess anticancer properties. In vitro studies have demonstrated that N-(4-(3-bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies

-

Antibacterial Screening

A study synthesized several thiazole derivatives and tested their antibacterial activity against multiple bacterial strains. The results showed that compounds with similar structures to N-(4-(3-bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea as a reference standard (IC50 = 21.25 µM) . -

Anticancer Activity

In another study, derivatives of thiazole were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated significant growth inhibition in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating potent anticancer activity .

The biological activities of N-(4-(3-bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea can be attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

(Basic) What are the recommended synthetic routes for N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea?

Methodological Answer:

The synthesis of urea derivatives like this compound typically involves coupling a thiazol-2-amine with an aryl isocyanate. A common approach is to react 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Microwave-assisted synthesis (e.g., 403 K under nitrogen for 1 hour) can improve reaction efficiency and yield . Purification often involves column chromatography (e.g., silica gel with 98% DCM/2% methanol) or recrystallization from ethanol/water mixtures .

(Basic) Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL for refinement. Data collection at low temperatures (e.g., 150 K) improves resolution. Use ORTEP-3 or PLATON for visualizing hydrogen bonds (e.g., N–H⋯O interactions) and planarity .

(Advanced) How to resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer:

Discrepancies may arise from ligand flexibility or solvent effects. Strategies include:

- Enhanced Sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS ) to account for protein-ligand conformational changes .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare with docking scores from AutoDock Vina or Glide .

- Crystallographic Validation : Resolve co-crystal structures (e.g., using SHELX ) to identify key interactions missed in docking .

(Advanced) What strategies optimize the synthetic yield of such urea derivatives?

Methodological Answer:

- Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours conventional) and improves purity .

- Solvent Optimization : Use anhydrous DMF for polar intermediates or DCM for moisture-sensitive steps .

- Stoichiometric Control : Maintain a 1:1 molar ratio of thiazol-2-amine to isocyanate to minimize side products .

- Purification : Employ gradient elution in column chromatography (e.g., 0–5% methanol in DCM) .

(Basic) What are the key structural features influencing bioactivity?

Methodological Answer:

- Thiazole Ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., GSK-3β) .

- Substituents : The 3-bromo-2-thienyl group increases steric bulk, potentially improving selectivity, while the 4-chlorophenyl urea moiety contributes to hydrogen bonding .

- Planarity : Coplanar arrangement of urea and thiazole rings (r.m.s. deviation <0.05 Å) optimizes binding .

(Advanced) How to analyze electron density and molecular interactions using wavefunction analysis?

Methodological Answer:

- Electrostatic Potential (ESP) : Calculate using Multiwfn to map regions of electrophilic/nucleophilic activity. Compare with docking results to validate binding sites .

- Electron Localization Function (ELF) : Visualize electron pairs in the urea moiety to assess hydrogen-bond donor strength .

- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths in crystal structures .

(Basic) What in vitro assays assess the compound's biological activity?

Methodological Answer:

- Enzyme Inhibition : Measure IC₅₀ against targets like GSK-3β using kinase assays (e.g., ADP-Glo™) .

- Cell-Based Assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) .

- Anti-inflammatory Activity : Use carrageenan-induced paw edema in rats to quantify inhibition .

(Advanced) How to handle crystallographic data with twinning or disorder?

Methodological Answer:

- Twinning : Use SHELXL ’s

TWINandBASFcommands to refine data. Test for pseudo-merohedral twinning with PLATON . - Disordered Atoms : Apply geometric restraints (e.g.,

SIMU,DELU) and partition occupancy factors. Validate with difference Fourier maps . - High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.